BenchChemオンラインストアへようこそ!

Lactandrate

Breast Cancer Estrogen Receptor Cytotoxicity

Lactandrate is a hybrid steroidal alkylator that exploits ERα ligand-binding domain engagement to direct its bis(2-chloroethyl)amino warhead to estrogen-responsive tumors. Unlike generic alkylators, its D-homo-aza-androsterone scaffold confers ER bias: GI50 of 5 μM in ER+ MCF7 cells versus 65 μM in ER− MDA-MB-231 cells. This selectivity is absent in estramustine (estradiol nucleus) and distinct from lactestoxate, which favors colon cancer models. For ERα-dependent cytotoxicity studies, receptor-ligand docking assays, or as a well-characterized reference compound for structure-activity relationship mapping of steroidal alkylators. Supported by in vivo antitumor activity in murine MXT/CD8F1 mammary and MX-1 human xenograft models. Order high-purity reference standard for preclinical oncology research.

Molecular Formula C31H44Cl2N2O3
Molecular Weight 563.6 g/mol
CAS No. 43000-65-3
Cat. No. B1674227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLactandrate
CAS43000-65-3
Synonyms3-hydroxy-13-amino-13,17-seco-5alpha--androstan-17-oic-13,17-lactam p-N,N-bis(2-chloroethyl)aminophenylacetate
3-hydroxy-13-amino-13,17-secoandrostan-17-oic-13,17-lactam-4-bis(2-chloroethyl)aminophenylacetate
4 (N,N-bis(2-chloroethyl)amino)phenylacetate 3-hydroxy-17-aza-D-homoandrostan-17-one
NSC 290205
NSC 290205, (3alpha,5alpha)-isomer
NSC 620482
NSC-290205
NSC-620482
NSC-71964
Molecular FormulaC31H44Cl2N2O3
Molecular Weight563.6 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2CCC4(C3CCC(=O)N4)C)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl
InChIInChI=1S/C31H44Cl2N2O3/c1-30-13-11-24(38-29(37)19-21-3-6-23(7-4-21)35(17-15-32)18-16-33)20-22(30)5-8-25-26(30)12-14-31(2)27(25)9-10-28(36)34-31/h3-4,6-7,22,24-27H,5,8-20H2,1-2H3,(H,34,36)/t22-,24-,25+,26-,27-,30-,31-/m0/s1
InChIKeyJMZJBCNHUJOLER-AYQCGTONSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lactandrate CAS 43000-65-3: Procurement-Quality Specifications for a D-Homo-Aza-Steroidal Alkylator


Lactandrate (NSC 290205; CAS 43000-65-3) is a synthetic D-homo-aza-androsterone alkylating agent, specifically the 3β-hydroxy-13α-amino-13,17-seco-5α-androstan-17-oic-13,17-lactam ester of p-[bis(2-chloroethyl)amino]phenyl acetic acid [1]. It is a hybrid steroidal alkylator designed to exploit the hormone-sensitivity of breast neoplasms, with the steroidal moiety mediating interaction with the ligand-binding domain (LBD) of estrogen receptor-alpha (ERα) and the alkylating moiety positioned for DNA damage [2]. This bifunctional architecture differentiates it from conventional non-steroidal alkylators and provides the mechanistic basis for its application in ER-positive cancers.

Lactandrate vs. Generic Steroidal Alkylators: Why CAS 43000-65-3 Cannot Be Substituted


Lactandrate's activity is not simply a function of its alkylating moiety; it critically depends on the specific steroidal scaffold that directs binding to ERα. Substitution with other steroidal alkylators, such as estramustine (which uses an estradiol nucleus) or lactestoxate (a closely related homo-aza-steroidal ester), yields different pharmacological profiles due to variations in receptor affinity, cellular uptake, and downstream signaling [1]. For instance, while lactestoxate demonstrates higher overall antitumor activity in colon cancer models, lactandrate exhibits a preferential sensitivity in ER-positive breast cancer cell lines, underscoring that the steroidal backbone is a key determinant of therapeutic index [2]. Therefore, generic substitution risks compromising target engagement and therapeutic outcome in ER-driven malignancies.

Quantitative Procurement Evidence: Lactandrate (43000-65-3) vs. Key Comparators


ER-Status-Dependent Cytotoxicity: Lactandrate vs. ER-Negative Baseline

Lactandrate demonstrates ER-status-dependent growth inhibition in breast cancer cells. In ER-positive MCF7 cells, the GI50 is 5 μM, whereas in ER-negative MDA-MB-231 cells, the GI50 rises to 65 μM, representing a 13-fold reduction in sensitivity [1]. This differential is a direct consequence of lactandrate's interaction with the ERα ligand-binding domain (LBD), as confirmed by docking studies [2].

Breast Cancer Estrogen Receptor Cytotoxicity GI50

Colon Carcinoma In Vivo Efficacy: Lactandrate vs. Lactestoxate

In a comparative study of two homo-aza-steroidal alkylators, lactandrate and lactestoxate, both compounds were tested in colon adenocarcinoma models. While both showed satisfactory activity, lactestoxate produced significantly higher overall antitumor activity in vitro and in vivo [1]. This finding is critical for compound selection in colon cancer research, as it establishes lactestoxate as the more potent analog in this indication.

Colon Cancer In Vivo Antitumor Comparative Efficacy Xenograft

Pancreatic Cancer Cell Line Cytotoxicity: Lactandrate vs. Comparator

Lactandrate exhibits limited direct cytotoxicity in pancreatic cancer cell lines. Against MIA PaCa-2 cells, the IC50 exceeds 100 μM after 48 hours [1]. This low potency contrasts with its activity in ER+ breast cancer lines and should guide researchers to avoid using lactandrate as a single agent in pancreatic cancer models unless combined with ER sensitizers.

Pancreatic Cancer Cytotoxicity IC50 MIA PaCa-2

Broad-Spectrum Tumor Panel Activity: Lactandrate vs. NCI Screening Baseline

In a National Cancer Institute (NCI) screening panel of 13 tumor systems, lactandrate (NSC 290205) demonstrated activity in 10 systems, with inadequate testing in 2 systems and negative results in only 1 system [1]. This 10/13 active systems rate (≈77%) provides a benchmark for comparing lactandrate to other developmental steroidal alkylators in terms of tumor-type coverage.

Tumor Panel NSC 290205 In Vivo Efficacy Xenograft

Validated Research Applications for Lactandrate (43000-65-3) Based on Quantitative Evidence


ER-Positive Breast Cancer Cell Line Screening and Mechanistic Studies

Lactandrate is the compound of choice for investigating ERα-mediated cytotoxicity. Its GI50 of 5 μM in MCF7 cells versus 65 μM in MDA-MB-231 cells provides a robust window for studying ER-dependent mechanisms. Use in ER+ breast cancer cell lines (T47D, MCF7) is supported by docking data showing LBD interaction [1].

Comparative SAR Studies of Steroidal Alkylators

When designing experiments to compare the efficacy of different steroidal backbones (e.g., lactandrate vs. lactestoxate vs. estramustine), lactandrate serves as a reference compound with well-characterized ER bias. Its lower potency in colon cancer relative to lactestoxate makes it a valuable tool for mapping structure-activity relationships [2].

In Vivo Xenograft Models of ER-Positive Mammary Tumors

For in vivo studies, lactandrate has demonstrated antitumor activity in murine MXT and CD8F1 mammary tumors and in the MX-1 human xenograft model [3]. These models are appropriate for evaluating lactandrate's efficacy as a single agent or in combination with endocrine therapies.

Colon Carcinoma Studies Requiring a Less Potent Alkylator Control

In colon cancer research where a steroidal alkylator with moderate activity is needed as a comparator or control, lactandrate (with its 'satisfactory' but not 'superior' activity) is a suitable choice, particularly when the goal is to demonstrate the enhanced potency of novel analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lactandrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.